molecular formula C10H11NO B14407934 Prop-2-en-1-yl phenylmethanimidate CAS No. 85021-15-4

Prop-2-en-1-yl phenylmethanimidate

Cat. No.: B14407934
CAS No.: 85021-15-4
M. Wt: 161.20 g/mol
InChI Key: IOFQEDGJVUGART-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl phenylmethanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a prop-2-en-1-yl group attached to a phenylmethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl phenylmethanimidate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylmethanimidoyl chloride with prop-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired imidate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave irradiation, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl phenylmethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate to its corresponding amine or other reduced forms.

    Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted imidates .

Scientific Research Applications

Prop-2-en-1-yl phenylmethanimidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl phenylmethanimidate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Prop-2-en-1-yl phenylmethanimidate can be compared with other similar compounds, such as:

    Phenoxy acetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.

    Quinoline derivatives: Known for their medicinal properties, these compounds are used in the treatment of various diseases.

    Chalcone derivatives: These compounds are known for their anti-inflammatory and antioxidant activities.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

85021-15-4

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

prop-2-enyl N-phenylmethanimidate

InChI

InChI=1S/C10H11NO/c1-2-8-12-9-11-10-6-4-3-5-7-10/h2-7,9H,1,8H2

InChI Key

IOFQEDGJVUGART-UHFFFAOYSA-N

Canonical SMILES

C=CCOC=NC1=CC=CC=C1

Origin of Product

United States

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